

Head-to-Head Comparison of GPR61 Inverse Agonists: A Guide for Researchers

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Compound of Interest

Compound Name: GPR61 Inverse agonist 1

Cat. No.: B12375188

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This guide provides a detailed head-to-head comparison of two known inverse agonists for the orphan G protein-coupled receptor 61 (GPR61): the recently identified potent and selective sulfonamide, herein referred to as Compound 1, and the earlier reported tryptamine derivative, 5-(nonyloxy)tryptamine (5-NOT). This comparison is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of GPR61 modulation.

GPR61 is a constitutively active receptor that signals through the Gs-alpha/cAMP pathway.[1][2][3] Its association with appetite and body weight regulation has made it an attractive target for metabolic disorders.[1] Inverse agonists, which reduce the basal activity of the receptor, are of particular interest for conditions such as cachexia.[2]

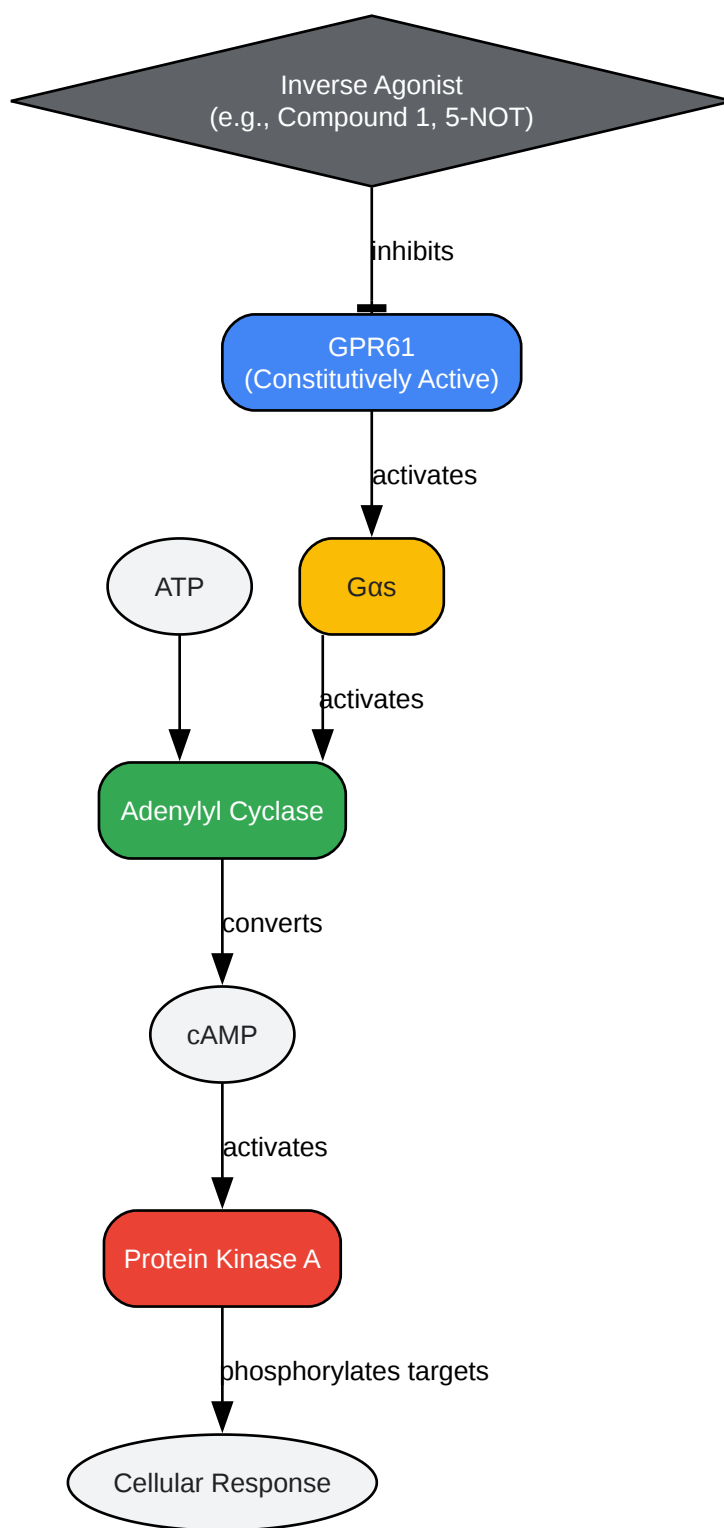
Quantitative Data Summary

The following table summarizes the available quantitative data for Compound 1 and 5-NOT, highlighting the significant difference in their potency and selectivity.

Parameter	Compound 1	5-(Nonyloxy)tryptamine (5-NOT)	Reference
Potency (IC50)	10-11 nM (in functional cAMP assay)	Low potency, low affinity	[1] [3] [4]
Efficacy	Suppresses constitutive receptor activity	Inhibited forskolin-stimulated cAMP production	[2] [3]
Selectivity	Highly selective (off-target IC50 values >10 µM against a panel of 9 GPCRs)	Lack of selectivity has limited its utility	[1] [3]

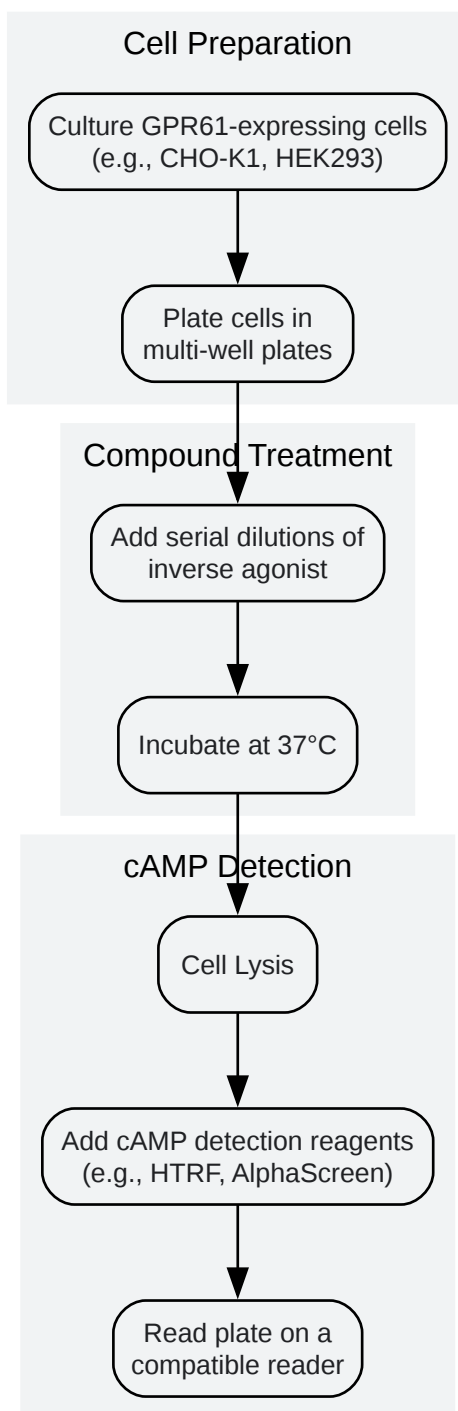
Signaling Pathway and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.



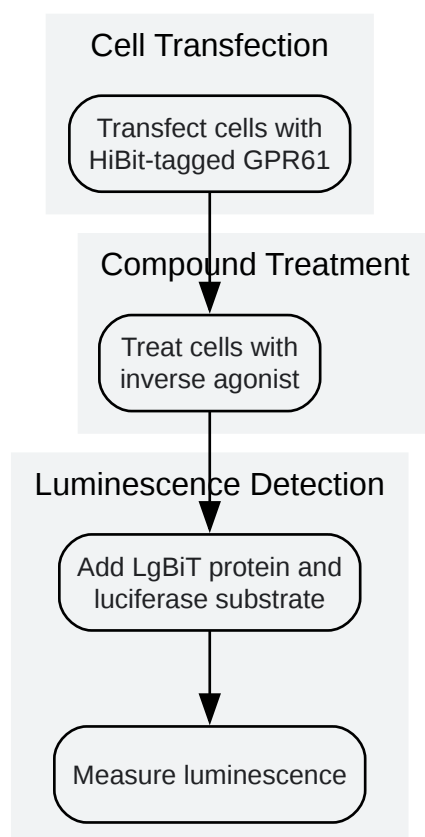
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Caption: GPR61 Signaling Pathway.



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Caption: cAMP Assay Workflow.



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Caption: Cell Surface Expression Assay Workflow.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Functional cAMP Assay for GPR61 Inverse Agonists (HTRF)

This protocol is based on the methodology used for the characterization of Compound 1.[3]

- Cell Culture and Plating:
 - CHO-K1 cells stably expressing human GPR61 are cultured in appropriate media.

- Cells are harvested and seeded into 384-well white plates at a density of 7,500 cells per well.
- Plates are incubated overnight at 37°C.
- Compound Preparation and Addition:
 - Inverse agonists are serially diluted in DMSO.
 - The compound solutions are further diluted in assay buffer (HBSS, 20 mM HEPES, 0.1% BSA, 250 µM IBMX).
 - 10 µL of the diluted compound is added to the cell plates.
- Incubation:
 - The plates are incubated for 60 minutes at 37°C.
- cAMP Detection (HTRF):
 - Cellular cAMP levels are measured using a commercial HTRF cAMP assay kit.
 - 5 µL of cAMP-d2 and 5 µL of anti-cAMP cryptate solutions are sequentially added to each well.
 - The plates are incubated at room temperature for 1 hour.
- Data Acquisition and Analysis:
 - The plates are read on an HTRF-compatible plate reader.
 - The ratio of fluorescence at 665 nm to 620 nm is calculated.
 - IC50 values are determined from the concentration-response curves using non-linear regression.

Forskolin-Stimulated cAMP Inhibition Assay

This protocol is based on the characterization of 5-NOT.[2]

- Cell Culture and Transfection:
 - HEK293 cells are cultured in standard media.
 - Cells are transiently transfected with a GPR61 expression vector.
- Compound and Forskolin Treatment:
 - Transfected cells are incubated with varying concentrations of the inverse agonist (e.g., 5-NOT).
 - Forskolin, an adenylyl cyclase activator, is added to stimulate cAMP production.
- cAMP Measurement:
 - Intracellular cAMP levels are measured using a suitable assay format (e.g., ELISA, HTRF).
- Data Analysis:
 - The percentage inhibition of the forskolin-stimulated cAMP response by the inverse agonist is calculated.

Cell Surface Expression Assay (NanoBiT)

This protocol is based on the methodology used to assess the effect of Compound 1 on GPR61 expression.^[3]

- Construct Preparation and Transfection:
 - A GPR61 construct tagged with the small HiBiT subunit of NanoLuc luciferase is generated.
 - Cells are transfected with the HiBiT-GPR61 construct.
- Compound Treatment:
 - Transfected cells are treated with the inverse agonist for a defined period.

- Luminescence Detection:
 - The large NanoLuc subunit (LgBiT) and a cell-impermeable luciferase substrate are added to the cells.
 - The complementation of HiBiT and LgBiT at the cell surface generates a luminescent signal.
- Data Acquisition and Analysis:
 - Luminescence is measured using a plate-based luminometer.
 - The change in luminescence in treated cells compared to untreated controls indicates the change in cell surface expression of GPR61.

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References

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